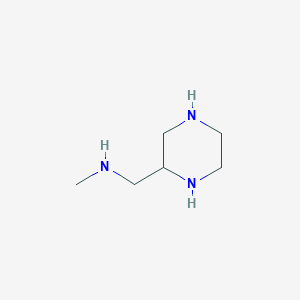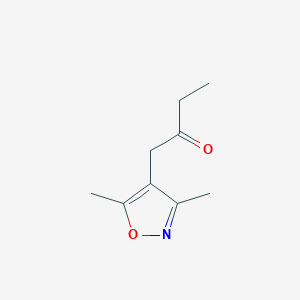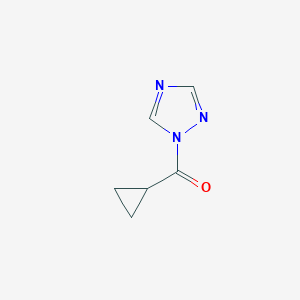
cyclopropyl(1H-1,2,4-triazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have been shown to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. It may also act by modulating the activity of various receptors, leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone has been shown to possess diverse biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial species, including Candida albicans and Staphylococcus aureus. It has also been shown to possess antitumor activity against various cancer cell lines, including breast and lung cancer. In addition, it has been shown to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cyclopropyl(1H-1,2,4-triazol-1-yl)methanone in lab experiments is its diverse biological activity. It can be used to study the mechanisms of action of various enzymes and receptors, as well as to investigate potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the study of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone. One potential area of investigation is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. In addition, further studies are needed to fully understand its mechanism of action and to investigate its potential as a ligand for various receptors. Finally, the synthesis of novel derivatives of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone may lead to the discovery of compounds with even greater biological activity.
Méthodes De Synthèse
The synthesis of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone involves the reaction of cyclopropylamine with ethyl chloroformate in the presence of triethylamine and subsequent reaction with sodium azide. The reaction yields a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone has been extensively studied for its potential as a therapeutic agent. It has been shown to possess antifungal, antibacterial, antitumor, and anti-inflammatory activities. In addition, it has been investigated for its potential as a ligand for various receptors, including GABA-A and adenosine receptors.
Propriétés
Numéro CAS |
121432-05-1 |
|---|---|
Nom du produit |
cyclopropyl(1H-1,2,4-triazol-1-yl)methanone |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
cyclopropyl(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C6H7N3O/c10-6(5-1-2-5)9-4-7-3-8-9/h3-5H,1-2H2 |
Clé InChI |
YGSIVQOXOMZTQW-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)N2C=NC=N2 |
SMILES canonique |
C1CC1C(=O)N2C=NC=N2 |
Synonymes |
1H-1,2,4-Triazole,1-(cyclopropylcarbonyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
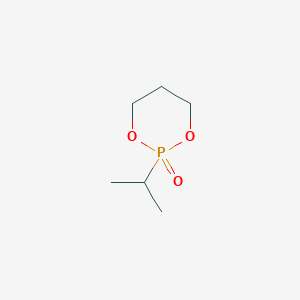
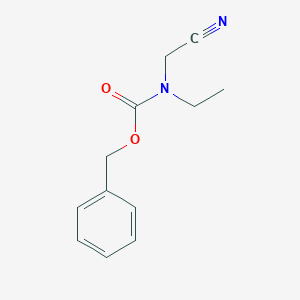
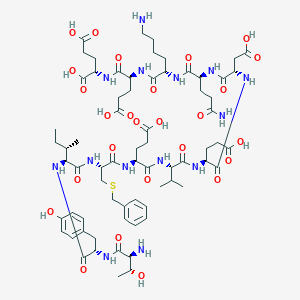
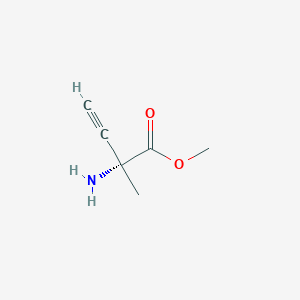
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
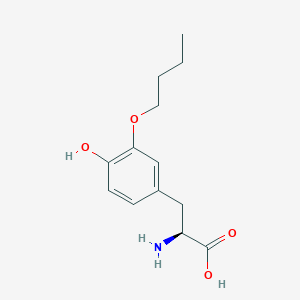
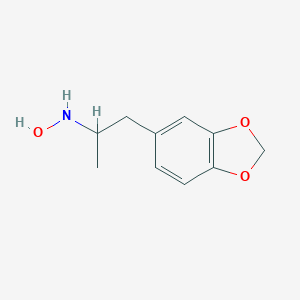

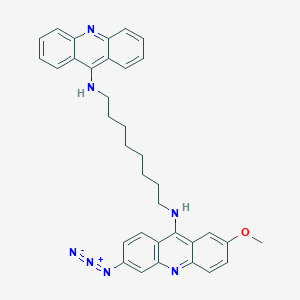
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
